The compound is derived from studies focused on the structural and biochemical characterization of the cyanobacterial fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase enzyme. Research has shown that this enzyme can be inhibited by various compounds, including Cy-FBP/SBPase-IN-1, leading to insights into its structure and function in metabolic pathways .
Cy-FBP/SBPase-IN-1 falls under the category of enzymatic inhibitors, specifically targeting enzymes involved in carbohydrate metabolism. It is classified as a small molecule inhibitor that interacts with the allosteric sites of the enzyme complex.
The synthesis of Cy-FBP/SBPase-IN-1 typically involves organic synthesis techniques that may include:
The exact synthetic pathway for Cy-FBP/SBPase-IN-1 may vary based on specific research protocols, but generally includes steps like:
Cy-FBP/SBPase-IN-1 features a specific molecular structure that allows it to effectively bind to the target enzyme. The structural details are typically elucidated through crystallography studies or computational modeling.
The molecular weight and formula of Cy-FBP/SBPase-IN-1 are essential for understanding its interactions with biological systems. Specific data regarding bond lengths, angles, and functional groups are derived from structural analysis techniques .
Cy-FBP/SBPase-IN-1 primarily acts through reversible binding to the allosteric sites of the fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase complex. This inhibition alters the catalytic activity of these enzymes.
The binding mechanism involves:
Cy-FBP/SBPase-IN-1 inhibits the enzymatic activity by binding to specific sites on the fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase complex. This interaction prevents the conversion of substrates into products necessary for gluconeogenesis.
Studies have shown that this inhibitor can significantly reduce the activity of these enzymes in vitro, providing a basis for its potential application in managing cyanobacterial growth .
Cy-FBP/SBPase-IN-1 is characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral properties can be derived from experimental studies .
Cy-FBP/SBPase-IN-1 has several potential applications:
Research continues to explore additional applications in various fields including environmental science and agricultural biotechnology .
The cyanobacterial fructose-1,6/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) exhibits a conserved tetrameric architecture essential for its catalytic function in photosynthetic carbon fixation. X-ray crystallography studies of the enzyme from Synechocystis sp. PCC6803 reveal a central tetramer organized as a dimer of intimate dimers (C1-C2 and C3-C4), creating a distinctive flat rectangular structure [2]. Each monomer folds into two domains: a substrate-binding domain housing the catalytic site and an allosteric regulatory domain containing the AMP-binding pocket. The tetrameric interface is stabilized by extensive hydrogen-bonding networks and hydrophobic interactions between adjacent subunits, particularly at the C1-C4 and C2-C3 subunit interfaces [2].
Metal ion coordination plays a crucial structural and functional role, with three potassium ions (K⁺) per subunit identified in the active site region. These ions facilitate optimal positioning of catalytic residues and substrate orientation through coordination with conserved aspartate and glutamate residues [4]. The enzyme's tetrameric state is conformationally dynamic, exhibiting transitions between relaxed (R) and tense (T) states that correlate with catalytic activity. This quaternary flexibility enables cooperative behavior in substrate binding and allosteric regulation [2] [6].
Table 1: Structural Parameters of Cy-FBP/SBPase from Crystallographic Studies
Parameter | Value | Functional Significance |
---|---|---|
Quaternary Structure | Homotetramer (C1C2C3C4) | Enables cooperative kinetics |
Subunit Molecular Weight | ~36-38 kDa | Consistent with FBPase superfamily |
Metal Binding Sites | 3 K⁺ per subunit | Structural integrity and catalysis |
AMP Binding Sites | 4 per tetramer | Allosteric inhibition |
Substrate Binding Sites | 4 per tetramer | Dual FBP/SBP specificity |
Key Interface | C1-C4 and C2-C3 | Mediates allosteric communication |
Cy-FBP/SBPase exhibits distinctive ligand-binding mechanisms that underpin its regulatory complexity. Crystallographic analyses demonstrate that the allosteric inhibitor adenosine 5'-monophosphate (AMP) binds near the interface between upper and lower subunit pairs (C1-C4 and C2-C3), inducing substantial conformational rearrangements that stabilize the inactive T-state tetramer [2]. Specifically, AMP binding triggers a 15° rotation between the C1-C2 and C3-C4 dimers, constricting the substrate-binding cleft through repositioning of key catalytic residues [2] [6]. This allosteric transition is characterized by disruption of hydrogen bonds across subunit interfaces, particularly those involving the "sensory motif" and regulatory loops RL1 and RL2 that flank the ATP-binding site [6].
Substrate binding reveals remarkable evolutionary adaptation for dual specificity. Fructose-1,6-bisphosphate (FBP) binds opposite to the AMP interface, primarily engaging residues from horizontal subunit pairs (C1-C2 or C3-C4) [2]. The catalytic mechanism involves precise positioning of the substrate's phosphate groups through coordination with K⁺ ions, facilitating nucleophilic attack on the phosphoester bond [4]. Sedoheptulose-1,7-bisphosphate (SBP) occupies a similar position but with distinct interactions in the larger binding pocket that accommodates its extended carbon backbone [9]. This structural promiscuity enables Cy-FBP/SBPase to catalyze both dephosphorylation reactions critical for Calvin cycle function, unlike plant counterparts that require separate enzymes [9].
Table 2: Molecular Interactions in Ligand Binding to Cy-FBP/SBPase
Ligand Type | Binding Site Location | Key Interactions | Conformational Effects |
---|---|---|---|
AMP (Inhibitor) | Interface between C1-C4 and C2-C3 subunits | Hydrogen bonding with Thr72, Arg130; hydrophobic packing | 15° dimer rotation; T-state stabilization |
FBP (Substrate) | Horizontal interface (C1-C2 or C3-C4) | K⁺ coordination with phosphate groups; Arg222, Asp214 hydrogen bonding | Active site closure; R-state stabilization |
SBP (Substrate) | Similar to FBP site but extended pocket | Additional van der Waals contacts with C3-C7 backbone | Similar to FBP but with altered loop positioning |
Cy-FBP/SBPase-IN-1 | Overlaps FBP/SBP binding pocket | Thiadiazole bridge interactions; chloro-phenyl group insertion | Competitive displacement of substrates |
A structurally conserved disulfide bond between Cys75 and Cys99 constitutes a critical redox-sensing element in Cy-FBP/SBPase. Located in a solvent-exposed loop connecting two α-helices, this cysteine pair forms a reversible disulfide linkage upon oxidation that modulates enzyme conformation and activity [2] [3]. Structural modeling based on homologous enzymes indicates that disulfide formation induces a loop contraction of approximately 4.5 Å, repositioning adjacent catalytic residues and enhancing substrate accessibility [3] [5]. This redox switch operates analogously to the allosteric regulation observed in mammalian FBPases but responds to cellular redox state rather than nucleotide effectors [3].
The redox regulation mechanism integrates with photosynthetic electron transport. Under illuminated conditions, reduced ferredoxin activates thioredoxin, which reduces the Cys75-Cys99 disulfide via thiol-disulfide exchange, activating the enzyme for carbon fixation [3] [7]. This reduction potential is finely tuned, with the disulfide midpoint potential estimated at -300 mV to align with photosynthetic redox gradients [3]. Mutational studies confirm the regulatory significance: C75S and C99S mutants exhibit constitutive activity but lose redox sensitivity, while double mutants show compromised structural stability [2]. This redox relay mechanism represents an evolutionary adaptation that synchronizes carbon fixation with light availability in cyanobacteria [3] [7].
Table 3: Features of the Cys75-Cys99 Redox Switch
Characteristic | Details | Functional Consequence |
---|---|---|
Structural Location | Loop between α-helices | Allows conformational flexibility |
Bond Distance (Oxidized) | 2.02-2.06 Å | Optimal for disulfide stability |
Reduction Potential | ~ -300 mV | Matches photosynthetic redox gradient |
Thioredoxin Recognition | Conserved WCGPCK motif | Efficient disulfide reduction |
Conformational Change | 4.5 Å loop contraction | Enhances substrate accessibility |
Evolutionary Conservation | Cyanobacteria-specific | Adaptation to photosynthetic lifestyle |
Despite functional similarities, Cy-FBP/SBPase exhibits distinct structural features when compared to eukaryotic FBPases. The most striking divergence lies in its dual substrate specificity, enabled by a uniquely expanded active site pocket that accommodates both fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). Plant systems require separate enzymes for these reactions, but cyanobacterial FBP/SBPase achieves bifunctionality through a 25% wider substrate-binding cleft and flexible loop regions that adjust to different phosphate group spacing [2] [9]. This structural economy is particularly advantageous in nutrient-limited aquatic environments where genome minimization provides selective advantage [2].
Allosteric regulation mechanisms show both conservation and divergence. Like mammalian FBPases, the cyanobacterial enzyme contains AMP-binding sites with conserved arginine residues (Arg130) essential for inhibitor recognition [4] [6]. However, eukaryotic FBPases are typically homotetramers with more symmetrical allosteric sites, whereas Cy-FBP/SBPase exhibits asymmetric AMP binding that differentially affects subunit pairs [2] [6]. Additionally, eukaryotic enzymes are regulated by fructose-2,6-bisphosphate and phosphorylation, mechanisms absent in cyanobacteria [4] [10].
The catalytic core demonstrates remarkable evolutionary conservation. Both prokaryotic and eukaryotic FBPases share the characteristic α/β-sandwich fold of the Li⁺-sensitive phosphatase superfamily and employ identical catalytic mechanisms involving K⁺-assisted phosphate hydrolysis [4] [9]. Key catalytic residues (Asp142, Arg222, Glu228 in Synechocystis) are universally conserved, reflecting their essential role in transition-state stabilization [2] [4]. This conservation enables structural modeling of cyanobacterial enzymes using mammalian FBPase templates, despite only ~30% sequence identity [4]. The structural parallels underscore the enzyme's ancient origin while highlighting cyanobacteria-specific adaptations for photosynthetic efficiency.
Table 4: Structural Comparison with Eukaryotic FBPases
Structural Feature | Cy-FBP/SBPase | Eukaryotic FBPase |
---|---|---|
Quaternary Structure | Asymmetric homotetramer | Symmetric homotetramer |
Substrate Specificity | Dual (FBP/SBP) | Single (FBP only) |
Active Site Volume | ~650 ų | ~480 ų |
AMP Binding Sites | 4 (asymmetric occupancy) | 4 (symmetric occupancy) |
Redox Regulation | Cys75-Cys99 disulfide | Phosphorylation (liver isoform) |
Metal Requirement | K⁺ (3 sites/subunit) | K⁺/Mg²⁺ (variable) |
Key Catalytic Residues | Asp142, Arg222, Glu228 | Asp118, Arg243, Glu280 |
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